tert-butyl N-(1-benzofuran-3-yl)carbamate
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-(1-benzofuran-3-yl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-13(2,3)17-12(15)14-10-8-16-11-7-5-4-6-9(10)11/h4-8H,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYUPVMGBIXSHEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=COC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1935192-97-4 | |
| Record name | tert-butyl N-(1-benzofuran-3-yl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Optimizing the Scaffold: A Technical Guide to N-Boc-3-aminobenzofuran Derivatives
Introduction: The Strategic Value of the Scaffold
The 3-aminobenzofuran core is a "privileged structure" in medicinal chemistry, serving as the pharmacophore for diverse therapeutic agents, including acetylcholinesterase (AChE) inhibitors for Alzheimer's disease and various anticancer modalities [1, 2].
However, the free primary amine at the C3 position presents challenges: it is prone to oxidation, participates in promiscuous H-bonding, and often suffers from rapid metabolic clearance. The N-Boc-3-aminobenzofuran derivative is not merely a synthetic intermediate; it represents a critical "physicochemical state" of the molecule. The tert-butoxycarbonyl (Boc) group modulates the scaffold's lipophilicity, masking the polar amine to facilitate membrane permeability (passive transport) before intracellular or metabolic deprotection.
This guide analyzes the physicochemical behavior of this specific protected scaffold to optimize its handling, storage, and application in drug development pipelines.
Physicochemical Profiling
Lipophilicity and Solubility Dynamics
The installation of the N-Boc group drastically alters the solvation profile of the benzofuran ring.
-
The "Boc Effect" on LogP: The 3-aminobenzofuran core is moderately lipophilic. Capping the amine with a Boc group typically increases the calculated LogP (cLogP) by 1.5 to 2.0 units . This shift is strategic: it pushes the molecule into the optimal "druglike" space for blood-brain barrier (BBB) penetration, which is essential for neurodegenerative targets [1].
-
Aqueous Solubility: There is an inverse relationship here. While N-Boc increases permeability, it significantly reduces aqueous solubility compared to the free amine or hydrochloride salts.
-
Observation: N-Boc derivatives often precipitate as amorphous solids or oils in aqueous buffers (pH 7.4).
-
Mitigation: Solubilization requires organic co-solvents (DMSO, MeOH) or formulation in lipid-based carriers.
-
Table 1: Comparative Physicochemical Metrics
| Property | Free 3-Aminobenzofuran | N-Boc-3-Aminobenzofuran | Impact on Workflow |
| H-Bond Donors | 2 (Primary Amine) | 1 (Carbamate NH) | Reduced non-specific binding. |
| LogP (Approx) | 1.5 – 2.5 | 3.0 – 4.5 | Enhanced membrane permeability; requires non-polar solvents for purification. |
| pKa (Conjugate Acid) | ~3.5 – 4.5 (Aniline-like) | Neutral (Carbamate) | No ionization at physiological pH; immune to cation-trapping. |
| Fluorescence | Strong (Blue/Green) | Quenched/Shifted | Boc group alters electron density, often reducing quantum yield [3]. |
Electronic and Spectroscopic Properties
Benzofurans are intrinsic fluorophores. The 3-amino group acts as an auxochrome, donating electrons into the aromatic system.
-
Fluorescence Quenching: The Boc group is electron-withdrawing (via the carbonyl). This reduces the electron density available for the
transition, often causing a hypsochromic shift (blue shift) or fluorescence quenching compared to the free amine [3]. -
UV-Vis Absorption: Expect a strong absorption band
typically between 280–320 nm .
Stability Profiles & Deprotection Logic
Understanding the stability boundaries is crucial for process chemistry, particularly when scaling up.
Thermal Stability (Thermolysis)
Contrary to common assumptions, the N-Boc group on an aromatic amine is remarkably thermally stable up to a threshold, after which it decomposes cleanly.
-
Threshold: Stable up to ~150°C in neutral solvents.
-
Thermolysis: At temperatures >180°C (often achieved in flow reactors), the Boc group undergoes thermal fragmentation to isobutylene and CO₂, regenerating the free amine without external acid [4, 5].
Hydrolytic/Chemical Stability
-
Acid Sensitivity: High. The carbamate linkage cleaves rapidly in Trifluoroacetic acid (TFA) or HCl/Dioxane. The mechanism involves protonation of the carbonyl oxygen, followed by tert-butyl cation ejection.
-
Base Stability: Excellent. The N-Boc group survives standard basic workups (NaOH, NaHCO₃) and nucleophilic attacks, making it an ideal orthogonal protector during multi-step synthesis.
Visualization: Stability & Deprotection Pathways
Figure 1: Dual-pathway deprotection logic showing acid-mediated vs. thermal cleavage mechanisms.
Experimental Protocols
Synthesis: The Tandem Cyclization Route
This protocol is superior to direct protection of the unstable free amine. It builds the ring with the nitrogen installed.
Mechanism: Reaction of ortho-hydroxy-benzonitriles with
Step-by-Step Workflow:
-
Reactants: Dissolve 2-hydroxybenzonitrile (1.0 eq) and tert-butyl bromoacetate (1.1 eq) in DMF.
-
Base: Add K₂CO₃ (2.0 eq). Stir at 60°C for 2 hours to form the intermediate ether.
-
Cyclization: Treat the intermediate with a strong base (e.g., KOtBu) in THF. The nitrile nitrogen attacks the ester enolate, closing the furan ring and yielding the 3-amino derivative.
-
Boc Installation: In situ protection. Add (Boc)₂O (1.2 eq) and DMAP (cat.) directly to the crude reaction mixture if the free amine is not isolated.
-
Purification: Silica gel chromatography (Hexane/EtOAc). N-Boc derivatives elute much earlier (higher R_f) than free amines.
Stability Assay (HPLC-UV)
Use this protocol to validate the integrity of your N-Boc derivative during storage or biological assays.
-
Preparation: Dissolve N-Boc compound in Acetonitrile (1 mg/mL).
-
Stress Conditions:
-
Acid: Dilute 1:10 in 0.1 M HCl. Incubate at 37°C.
-
Neutral: Dilute 1:10 in PBS (pH 7.4). Incubate at 37°C.
-
-
Analysis: HPLC (C18 Column).
-
Mobile Phase: Gradient 5% to 95% ACN in Water (+0.1% Formic Acid).
-
Detection: 254 nm (aromatic) and 210 nm (amide bond).
-
-
Success Criteria:
Visualization: Synthesis Workflow
Figure 2: Convergent synthesis strategy minimizing handling of the unstable free amine.
References
-
Akbarzadeh, T., et al. (2022). "Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer's disease."[3] Frontiers in Chemistry. Link
-
Miao, Y., et al. (2024). "Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction." Molecules. Link
-
Uchiyama, S., et al. (2000). "Study on the fluorescent 'on–off' properties of benzofurazan compounds." Talanta. Link
-
Li, B., et al. (2019).[4] "Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions." Vapourtec Application Note. Link
-
Reid, J.P., et al. (2024). "Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow." Organic Process Research & Development. Link[5]
-
Kalinin, D.V., et al. (2025).[2][6] "Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation strategy." RSC Advances. Link
Sources
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- 2. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. vapourtec.com [vapourtec.com]
- 5. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Role of tert-butyl N-(1-benzofuran-3-yl)carbamate in Modern Medicinal Chemistry: A Technical Guide
Abstract
The benzofuran scaffold is a privileged heterocyclic motif, consistently appearing in a multitude of biologically active compounds and approved pharmaceuticals.[1] Its unique electronic and structural properties make it a cornerstone for the design of novel therapeutic agents across a wide spectrum of diseases, including cancer, microbial infections, and neurodegenerative disorders.[2][3][4] This technical guide delves into the specific role and strategic importance of a key intermediate, tert-butyl N-(1-benzofuran-3-yl)carbamate , in medicinal chemistry. We will explore its synthesis, the critical function of the tert-butoxycarbonyl (Boc) protecting group, and its application in the construction of diverse and potent benzofuran-based drug candidates. This document is intended for researchers, scientists, and professionals in the field of drug development, providing both foundational knowledge and practical insights.
The Benzofuran Core: A Privileged Scaffold in Drug Discovery
The fusion of a benzene ring with a furan ring bestows upon the benzofuran moiety a unique combination of aromaticity, rigidity, and lipophilicity.[5] This structural framework allows for diverse intermolecular interactions with biological targets, including hydrogen bonding, π-stacking, and hydrophobic interactions.[6] Consequently, benzofuran derivatives have demonstrated a remarkable array of pharmacological activities.[7][8]
Table 1: Diverse Bioactivities of Benzofuran Derivatives
| Biological Activity | Examples of Benzofuran-Containing Molecules | Therapeutic Area |
| Anti-arrhythmic | Amiodarone[1] | Cardiology |
| Antifungal | Griseofulvin[1] | Infectious Disease |
| Anticancer | Ailanthoidol, BNC105[6] | Oncology |
| Antiviral | - | Infectious Disease |
| CNS Stimulant | 5-APDB, 6-APDB[1] | Neurology |
| Antioxidant | Various synthetic derivatives[7][8] | Multiple |
| Anti-inflammatory | - | Inflammation |
The versatility of the benzofuran nucleus lies in its amenability to substitution at various positions, enabling medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of drug candidates.[2] The introduction of an amino group, particularly at the 3-position, provides a crucial handle for further molecular elaboration and interaction with biological targets.
The Gatekeeper: tert-butoxycarbonyl (Boc) Protection
In the multi-step synthesis of complex molecules, the selective protection and deprotection of functional groups is a fundamental strategy.[9] For primary and secondary amines, the tert-butoxycarbonyl (Boc) group is arguably the most widely employed protecting group in medicinal chemistry due to its numerous advantages:[10][11]
-
Ease of Introduction: The Boc group is readily introduced under mild conditions using di-tert-butyl dicarbonate (Boc₂O).[12]
-
Stability: The resulting carbamate is stable to a wide range of nucleophilic and basic conditions.[12]
-
Mild Cleavage: The Boc group is easily removed under mild acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[9][11]
-
Orthogonality: It is compatible with other common protecting groups like Fmoc and Cbz, allowing for selective deprotection strategies in complex syntheses.[9]
The use of Boc protection for the 3-amino group of the benzofuran core transforms it into tert-butyl N-(1-benzofuran-3-yl)carbamate , a stable, versatile, and highly valuable building block for the synthesis of a diverse library of derivatives.
Synthesis of tert-butyl N-(1-benzofuran-3-yl)carbamate and its Precursors
The synthesis of the target carbamate hinges on the initial formation of the 3-aminobenzofuran core. Several synthetic strategies have been developed to achieve this.
Representative Synthesis of 3-Aminobenzofurans
A common approach involves the cyclization of appropriately substituted precursors. For instance, a tandem SNAr-cyclocondensation reaction of perfluorinated benzonitriles with α-hydroxycarbonyl compounds can yield fluorinated 3-aminobenzofurans.[13] Another efficient method is the three-component reaction of phenols, arylglyoxal monohydrates, and p-toluenesulfonamide catalyzed by indium trichloride.[14]
Boc Protection of 3-Aminobenzofuran: A Standard Protocol
Once the 3-aminobenzofuran is obtained, the introduction of the Boc group is a straightforward procedure.
Experimental Protocol: N-Boc Protection of 3-Aminobenzofuran
-
Dissolution: Dissolve the 3-aminobenzofuran (1.0 equivalent) in a suitable solvent such as a mixture of tetrahydrofuran (THF) and water (2:1 v/v).[9]
-
Base Addition: Add a base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (3.0 equivalents), and stir at room temperature until all solids are dissolved.[9]
-
Cooling: Cool the reaction mixture to 0°C in an ice bath.
-
Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O) (1.5 equivalents) to the solution in one portion.[9]
-
Reaction: Stir the reaction mixture at 0°C for at least 2 hours, then allow it to warm to room temperature and continue stirring for an additional 4 hours.[9]
-
Work-up and Purification: After completion of the reaction (monitored by TLC), the mixture is typically subjected to an aqueous work-up to remove the base and unreacted Boc₂O. The crude product is then purified by column chromatography on silica gel to afford the pure tert-butyl N-(1-benzofuran-3-yl)carbamate.
Caption: General workflow for the N-Boc protection of 3-aminobenzofuran.
Strategic Applications in Medicinal Chemistry
The true value of tert-butyl N-(1-benzofuran-3-yl)carbamate lies in its utility as a versatile intermediate for creating libraries of novel compounds for biological screening. The Boc-protected amine is inert during subsequent chemical transformations on other parts of the benzofuran scaffold. Following these modifications, the Boc group can be cleanly removed to reveal the primary amine, which can then be further functionalized.
Deprotection and Further Functionalization
The deprotection of the Boc group is typically achieved under acidic conditions.
Experimental Protocol: N-Boc Deprotection
-
Dissolution: Dissolve the N-Boc protected benzofuran derivative in a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate.[9]
-
Acid Addition: Add a strong acid. Common reagents include:
-
Reaction: Stir the mixture at room temperature. The reaction is typically rapid and can be monitored by TLC.
-
Work-up: Upon completion, the solvent and excess acid are removed under reduced pressure to yield the corresponding amine salt.
The newly liberated 3-aminobenzofuran derivative can then undergo a variety of chemical reactions, including:
-
Acylation: Reaction with acyl chlorides or carboxylic acids (using coupling agents) to form amides.
-
Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form N-alkylated derivatives.
-
Formation of Ureas and Sulfonamides: Reaction with isocyanates or sulfonyl chlorides, respectively.
Caption: Synthetic utility of tert-butyl N-(1-benzofuran-3-yl)carbamate.
Future Perspectives and Conclusion
The benzofuran scaffold continues to be a rich source of inspiration for medicinal chemists.[4] The strategic use of protecting groups, exemplified by tert-butyl N-(1-benzofuran-3-yl)carbamate, is crucial for the efficient and controlled synthesis of novel drug candidates. As our understanding of disease biology deepens, the ability to rapidly generate diverse libraries of complex molecules based on privileged scaffolds like benzofuran will be paramount. Tert-butyl N-(1-benzofuran-3-yl)carbamate represents a key tool in this endeavor, enabling the systematic exploration of structure-activity relationships and the ultimate discovery of new and effective medicines.
References
- Mini Review on Important Biological Properties of Benzofuran Derivatives. (2016).
-
Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC. (2022). Available at: [Link]
- Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation strategy. (2025).
- One-pot domino syntheses of 3-alkyl-3-N-substituted aminobenzofuran-2(3H)-ones based on alkali-promoted Michael addition and lactonization. (2024).
-
Benzofuran – Knowledge and References - Taylor & Francis. (n.d.). Available at: [Link]
- Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives - IJSDR. (2023).
-
Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - MDPI. (2024). Available at: [Link]
-
Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC. (n.d.). Available at: [Link]
-
CuI‐catalyzed, one‐pot synthesis of 3‐aminobenzofurans in deep eutectic solvents - DOI. (2021). Available at: [Link]
- Indium Trichloride Catalyzed Synthesis of 2-Aryl-3-aminobenzofuran Derivatives by a Three-Component Reaction of Phenols, Arylglyoxal Monohydrates and para-Toluenesulfonamide. (n.d.).
-
(PDF) SYNTHESIS AND BIOLOGICAL ACTIVITIES OF BENZOFURAN DERIVATIVES IN THE NEW MILLENNIUM - ResearchGate. (2025). Available at: [Link]
- Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. (2023).
-
Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Publishing. (2019). Available at: [Link]
-
Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - PMC. (2024). Available at: [Link]
-
Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis - Der Pharma Chemica. (n.d.). Available at: [Link]
-
Boc-Protected Amino Groups - Organic Chemistry Portal. (n.d.). Available at: [Link]
-
Direct synthesis of carbamates, thiocarbamates, and ureas from Boc-protected amines: a sustainable and efficient approach - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03683B. (2024). Available at: [Link]
-
Amine Protection / Deprotection - Fisher Scientific. (n.d.). Available at: [Link]
-
Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review - Atlantis Press. (2025). Available at: [Link]
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- 2. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
Bioactivity Potential of Benzofuran-3-yl Carbamate Scaffolds
Technical Guide & Whitepaper
Executive Summary
The benzofuran-3-yl carbamate represents a high-value pharmacophore in modern medicinal chemistry, merging the privileged benzofuran ring system with the metabolic and kinetic stability of the carbamate moiety. Unlike their 2-substituted counterparts, 3-substituted benzofurans offer unique vector orientations for target engagement, particularly in the active sites of serine hydrolases (e.g., Acetylcholinesterase) and kinase pockets. This guide dissects the structural rationale, synthetic accessibility, and therapeutic utility of this scaffold, providing researchers with a roadmap for library design and lead optimization.
Structural Rationale & Pharmacophore Analysis[1]
The Benzofuran "Privileged" Status
The benzofuran core is a bioisostere of indole (found in tryptophan and serotonin) but lacks the hydrogen bond donor capability of the N-H, altering its lipophilicity (LogP) and metabolic profile.
-
Lipophilicity: Higher than indole, facilitating Blood-Brain Barrier (BBB) penetration—critical for neurodegenerative targets.
-
Metabolic Stability: The furan oxygen is less prone to oxidative metabolism compared to the indole nitrogen.
The Carbamate Warhead
In the context of benzofuran-3-yl scaffolds, the carbamate function (–O–CO–NR₂ or –NH–CO–OR) serves two distinct roles:
-
Non-Covalent Interactions: Acts as a hydrogen bond acceptor/donor bridge, locking the molecule into specific conformations within receptor pockets (e.g., VEGFR-2, Tubulin).
-
Covalent Modification (Pseudo-irreversible): In serine hydrolases (AChE, FAAH), the carbamate acts as a "suicide substrate," transferring the carbamoyl group to the active site serine. This results in a carbamoylated enzyme intermediate that hydrolyzes minutes-to-hours slower than the natural acetylated intermediate.
Synthetic Architectures
Synthesizing the 3-yl isomer is synthetically more demanding than the 2-yl isomer due to the natural electrophilicity of the benzofuran 2-position. Two primary routes are established: the Modified Curtius Rearrangement (yielding N-carbamates) and Enol Trapping (yielding O-carbamates).
Pathway A: The Curtius Rearrangement (N-Linked)
This is the most robust method for generating stable libraries. It proceeds from benzofuran-3-carboxylic acid, converting the carboxy group into a nucleophilic amine protected as a carbamate.
Pathway B: Enol Trapping (O-Linked)
Direct O-carbamoylation of benzofuran-3-one (which exists in equilibrium with 3-hydroxybenzofuran) yields O-carbamates. These are structural analogues of Physostigmine and are potent AChE inhibitors.
Synthetic Workflow Visualization
The following diagram illustrates the Curtius Rearrangement pathway, the industry standard for generating diversity at the 3-position.
Figure 1: Step-wise synthesis of N-linked benzofuran-3-yl carbamates via Curtius rearrangement.
Therapeutic Profiles & SAR
Neurodegeneration (Alzheimer's Disease)
The primary application of this scaffold is Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) inhibition.
-
Mechanism: The benzofuran ring binds to the anionic subsite (mimicking choline), positioning the carbamate to react with the catalytic triad (Ser200 in AChE).
-
SAR Insight: Bulky substituents on the carbamate nitrogen (e.g., ethyl-phenyl) often increase selectivity for BChE over AChE.
Table 1: Comparative Bioactivity of Benzofuran-3-yl Derivatives (Representative Data)
| Compound ID | Substituent (R) | Target | IC50 (µM) | Mechanism | Ref |
| BF-3-C1 | N-methyl-N-phenyl | AChE | 0.058 | Mixed Inhibition | [1] |
| BF-3-C2 | N-ethyl-piperazine | AChE | 0.086 | Dual Binding Site | [1] |
| BF-3-C3 | 3-morpholinomethyl | BChE | 3.51 | Competitive | [2] |
| BF-3-O1 | O-dimethylcarbamoyl | AChE | 0.009 | Pseudo-irreversible | [2] |
Oncology (Antiproliferative)
Benzofuran-3-yl carbamates have shown efficacy against pancreatic and breast cancer lines.
-
Tubulin Polymerization: Analogues resembling combretastatin A-4 bind to the colchicine site, disrupting microtubule dynamics.
-
Kinase Inhibition: The carbamate NH can act as a hinge binder in ATP-competitive inhibition of kinases like VEGFR-2 and GSK-3β.
Mechanism of Action: AChE Inhibition
The following diagram details the kinetic mechanism of the "suicide inhibition" relevant to Alzheimer's therapeutics.
Figure 2: Pseudo-irreversible inhibition of AChE by benzofuran carbamates.
Experimental Protocols
Synthesis of tert-butyl benzofuran-3-ylcarbamate (Protocol)
Validation: This protocol ensures the unstable isocyanate intermediate is immediately trapped.
-
Activation: Dissolve benzofuran-3-carboxylic acid (1.0 eq) in anhydrous tert-butanol. Add triethylamine (1.5 eq) and Diphenylphosphoryl azide (DPPA, 1.2 eq).
-
Rearrangement: Heat the mixture to reflux (85°C) under Argon for 4–6 hours. Note: Evolution of N₂ gas indicates Curtius rearrangement.
-
Workup: Cool to RT. Evaporate solvent. Dilute with EtOAc, wash with 5% citric acid, sat. NaHCO₃, and brine.
-
Purification: Flash column chromatography (Hexane/EtOAc 8:2). Yields are typically 70–85%.
Ellman’s Assay for AChE Inhibition (Self-Validating)
Principle: Hydrolysis of acetylthiocholine (ATCh) produces thiocholine, which reacts with DTNB to form a yellow anion (412 nm).
-
Buffer Prep: 0.1 M Phosphate buffer (pH 8.0).
-
Enzyme Mix: Add 20 µL AChE (0.05 U/mL) + 20 µL Test Compound (in DMSO) to 140 µL Buffer. Incubate 15 min at 25°C.
-
Substrate Addition: Add 10 µL DTNB (10 mM) + 10 µL ATCh (15 mM).
-
Measurement: Monitor Absorbance (412 nm) every 30s for 5 min.
-
Calculation: % Inhibition =
.
Future Outlook
The benzofuran-3-yl carbamate scaffold is evolving beyond simple inhibition.
-
PROTACs: The scaffold is being explored as the "warhead" ligand for E3 ligase recruiters, targeting neurodegenerative proteins for degradation.
-
Multi-Target Directed Ligands (MTDLs): Hybrids linking this scaffold with MAO-B inhibitors (propargylamines) are currently in preclinical development for multifactorial Alzheimer's therapy.
References
-
Abdelkarim, S. S., et al. (2023). "Discovery of novel benzofuran-based derivatives as acetylcholinesterase inhibitors for the treatment of Alzheimer's disease: Design, synthesis, biological evaluation, molecular docking and 3D-QSAR investigation." European Journal of Medicinal Chemistry.
-
Carrër, A., et al. (2011). "Synthesis of 3-aryl-2-arylamidobenzofurans based on the Curtius rearrangement." Journal of Organic Chemistry.
-
Rashed, M., et al. (2022). "Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity." Cancers (Basel).
-
Gebeş-Alperen, B., et al. (2023). "Novel Benzofuran-3-yl-methyl and Aliphatic Azacyclics: Design, Synthesis, and In Vitro and In Silico anti-Alzheimer Disease Activity Studies." ACS Omega.[1]
-
Kandy, A. T., et al. (2025). "Acetylcholinesterase Inhibitors from Carbamate and Benzo-fused Heterocyclic Scaffolds: Promising Therapeutics for Alzheimer's Disease."[2] ResearchGate.
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Methodological & Application
Synthesis of tert-butyl N-(1-benzofuran-3-yl)carbamate from carboxylic acids
Application Note & Protocol
Topic: Strategic Synthesis of tert-butyl N-(1-benzofuran-3-yl)carbamate from 1-Benzofuran-3-carboxylic Acid via a Modified Curtius Rearrangement
Audience: Researchers, scientists, and drug development professionals in organic and medicinal chemistry.
Introduction: The Significance of the 3-Aminobenzofuran Scaffold
The benzofuran nucleus is a prominent heterocyclic scaffold found in numerous natural products and synthetic compounds with a wide spectrum of pharmacological activities, including antitumor, anti-inflammatory, and antiviral properties.[1] Within this class, the 3-aminobenzofuran moiety represents a particularly valuable pharmacophore, serving as a critical building block in the development of novel therapeutic agents.[1][2][3] The introduction of an amine at the C3 position often enhances biological activity, making the development of robust and efficient synthetic routes to access these intermediates a key objective in medicinal chemistry.[2]
The tert-butoxycarbonyl (Boc) protecting group is frequently employed for amines due to its stability under a wide range of conditions and its facile, clean removal under acidic conditions.[4] Therefore, tert-butyl N-(1-benzofuran-3-yl)carbamate is a pivotal intermediate for further functionalization and incorporation into more complex molecular architectures.
This application note provides a comprehensive guide to the synthesis of this key intermediate, starting from the corresponding carboxylic acid. We will focus on the Curtius rearrangement, a reliable and versatile method for converting carboxylic acids into their one-carbon-shorter amine analogues.[5][6][7] The protocol described herein is a modern, one-pot procedure designed for safety and efficiency, avoiding the isolation of potentially hazardous intermediates.
Synthetic Strategy: The Curtius Rearrangement
Several classical name reactions can achieve the conversion of a carboxylic acid to a carbamate, including the Hofmann, Schmidt, and Lossen rearrangements.[8][9][10][11] However, the Curtius rearrangement offers distinct advantages, particularly its broad functional group tolerance and the mild conditions under which the key rearrangement can be performed.[6][12]
The overall strategy involves two main stages:
-
Synthesis of the Starting Material: Preparation of 1-benzofuran-3-carboxylic acid.
-
One-Pot Carbamate Formation: Conversion of the carboxylic acid to the target Boc-protected amine via an in-situ generated acyl azide intermediate.
Mechanistic Rationale
The core of this synthesis is the Curtius rearrangement, which involves the thermal decomposition of an acyl azide to an isocyanate with the loss of nitrogen gas.[6][7] Modern research indicates this is a concerted process where the alkyl or aryl group migrates to the nitrogen atom simultaneously with the expulsion of dinitrogen (N₂), a highly stable leaving group.[6][13] This concerted mechanism ensures the retention of stereochemistry at the migrating center.
The highly reactive isocyanate intermediate is not isolated but is trapped in situ by a nucleophile. In this protocol, tert-butanol is used as the trapping agent, which attacks the electrophilic carbonyl carbon of the isocyanate to yield the stable tert-butyl carbamate (Boc-protected amine) product.[6][14]
The chosen one-pot protocol enhances safety and efficiency by avoiding the isolation of the acyl azide, which can be explosive.[15] The reaction of a carboxylic acid with di-tert-butyl dicarbonate ((Boc)₂O) and sodium azide allows for the in-situ formation of the acyl azide, which then rearranges and is trapped in the same reaction vessel.[14][16]
Visualized Workflow and Mechanism
Overall Synthetic Workflow
Caption: High-level workflow for the two-part synthesis.
Curtius Rearrangement Mechanism
Caption: Mechanism of the Curtius Rearrangement and trapping.
Detailed Experimental Protocols
Materials and Reagents
| Reagent | Grade | Purity | Notes |
| o-Hydroxyphenylacetic acid | Reagent | ≥98% | |
| Acetic anhydride | Reagent | ≥99% | |
| Trimethyl orthoformate | Reagent | ≥98% | |
| Sodium hydroxide (NaOH) | ACS | ≥97% | Prepare 30% (w/v) aqueous solution. |
| Hydrochloric acid (HCl) | ACS | ~37% | Prepare 30% (w/v) aqueous solution. |
| Methanol (MeOH) | Anhydrous | ≥99.8% | |
| Di-tert-butyl dicarbonate ((Boc)₂O) | Reagent | ≥97% | |
| Sodium azide (NaN₃) | Reagent | ≥99.5% | ACUTELY TOXIC. Handle with extreme care. |
| Zinc(II) triflate (Zn(OTf)₂) | Reagent | ≥98% | Optional but recommended catalyst. |
| Tetrabutylammonium bromide (TBAB) | Reagent | ≥98% | Phase-transfer catalyst. |
| Dioxane | Anhydrous | ≥99.8% | Solvent for Part B. |
| Ethyl acetate (EtOAc) | ACS | ≥99.5% | For extraction. |
| Sodium bicarbonate (NaHCO₃) | ACS | Saturated aq. solution. | |
| Brine | ACS | Saturated aq. NaCl solution. | |
| Anhydrous sodium sulfate (Na₂SO₄) | ACS | For drying. |
Protocol Part A: Synthesis of 1-Benzofuran-3-carboxylic Acid[17]
-
Reaction Setup: To a 1 L round-bottom flask equipped with a magnetic stirrer and reflux condenser, add o-hydroxyphenylacetic acid (152 g).
-
Reagent Addition: Add acetic anhydride (500 g) and trimethyl orthoformate (250 g) to the flask.
-
Heating: Heat the reaction mixture to 80-100 °C and maintain this temperature for 6 hours.
-
Solvent Removal: After the reaction is complete, remove the solvent by distillation under reduced pressure. A yellow solid product should be obtained.
-
Hydrolysis - Dissolution: Add methanol (500 g) to the solid product and stir until completely dissolved. Cool the solution to 0-10 °C using an ice bath.
-
Base Addition: Slowly add a 30% aqueous solution of sodium hydroxide (180 g) dropwise, ensuring the temperature remains between 0-10 °C.
-
Saponification: After the addition is complete, heat the mixture to 50-60 °C and maintain for 3-6 hours.
-
Workup - Methanol Removal: Recover the methanol by distillation under reduced pressure.
-
Acidification: To the residue, add water (300 g) and cool the solution to below 30 °C. Slowly add a 30% aqueous solution of hydrochloric acid (160 g) dropwise to adjust the pH to 1-2. A precipitate will form.
-
Precipitation and Filtration: Cool the mixture to 0-10 °C and allow it to stand for 3 hours. Collect the precipitate by vacuum filtration.
-
Washing and Drying: Wash the solid product with cold water. Dry the product under vacuum to yield 1-benzofuran-3-carboxylic acid as a white solid.
Protocol Part B: One-Pot Synthesis of tert-butyl N-(1-benzofuran-3-yl)carbamate
(This protocol is adapted from the principles established by Lebel and Leogane for the one-pot synthesis of Boc-protected amines from carboxylic acids).[14][16]
-
Safety First: This reaction uses sodium azide. Perform all operations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Avoid contact of sodium azide with acids (forms toxic HN₃ gas) and heavy metals (forms explosive metal azides).
-
Reaction Setup: To a dry 250 mL round-bottom flask under a nitrogen atmosphere, add 1-benzofuran-3-carboxylic acid (1.62 g, 10.0 mmol, 1.0 eq).
-
Reagent Addition: Add anhydrous dioxane (50 mL), di-tert-butyl dicarbonate ((Boc)₂O, 2.40 g, 11.0 mmol, 1.1 eq), sodium azide (NaN₃, 0.78 g, 12.0 mmol, 1.2 eq), tetrabutylammonium bromide (TBAB, 0.32 g, 1.0 mmol, 0.1 eq), and zinc(II) triflate (Zn(OTf)₂, 0.36 g, 1.0 mmol, 0.1 eq).
-
Reaction: Stir the suspension at room temperature for 30 minutes.
-
Heating: Slowly heat the reaction mixture to 80 °C using an oil bath. The reaction progress can be monitored by TLC (disappearance of the starting material) or by observing the evolution of N₂ gas (bubbling). Maintain heating for 12-16 hours or until the reaction is complete.
-
Cooling and Quenching: Cool the reaction mixture to room temperature. Carefully and slowly add water (50 mL) to quench the reaction.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (2 x 50 mL) and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure tert-butyl N-(1-benzofuran-3-yl)carbamate.
Expected Results and Characterization
| Parameter | Expected Outcome |
| Part A Yield | ~95% |
| Part B Yield | 75-85% |
| Appearance | White to off-white solid |
| ¹H NMR (CDCl₃) | δ ~8.0 (s, 1H), 7.6-7.2 (m, 4H), 6.8 (br s, 1H, NH), 1.5 (s, 9H, C(CH₃)₃) |
| ¹³C NMR (CDCl₃) | δ ~153.0, 150.0, 142.0, 125.0, 124.0, 122.5, 120.0, 111.5, 110.0, 81.0, 28.3 |
| IR (cm⁻¹) | ~3350 (N-H stretch), ~1710 (C=O stretch, carbamate), ~1160 (C-O stretch) |
Troubleshooting Guide
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Low or No Reaction in Part B | - Inactive catalyst.- Wet reagents/solvents.- Insufficient heating. | - Use fresh, high-purity Zn(OTf)₂.- Ensure all glassware is oven-dried and use anhydrous solvents.- Confirm oil bath temperature and ensure adequate stirring. |
| Formation of Urea Byproduct | Incomplete trapping of the isocyanate intermediate by t-BuOH, allowing it to react with the amine product. | - Ensure an excess of (Boc)₂O is used.- Consider using tert-butanol as a co-solvent with dioxane. |
| Acyl Azide Detected (IR peak ~2140 cm⁻¹) | Incomplete rearrangement. | - Increase reaction temperature slightly (e.g., to 90 °C).- Extend the reaction time. |
| Difficulty in Purification | Presence of unreacted (Boc)₂O or other byproducts. | - Ensure the aqueous NaHCO₃ wash is thorough to remove acidic impurities.- Optimize the solvent system for column chromatography. |
Conclusion
This application note details a robust and efficient two-stage synthesis for producing tert-butyl N-(1-benzofuran-3-yl)carbamate, a valuable intermediate in drug discovery. The protocol for the starting carboxylic acid is high-yielding, and the subsequent one-pot Curtius rearrangement offers significant advantages in terms of operational simplicity and safety. By avoiding the isolation of the acyl azide intermediate and leveraging a catalyzed, in-situ trapping process, this method provides a reliable pathway for researchers to access this important molecular scaffold.
References
- Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy -Aminosulfones. Semantic Scholar.
-
N-Methylimidazole-catalyzed Synthesis of Carbamates from Hydroxamic Acids via the Lossen Rearrangement. Organic Chemistry Portal. Available from: [Link]
-
One-pot domino syntheses of 3-alkyl-3-N-substituted aminobenzofuran-2(3H)-ones based on alkali-promoted Michael addition and lactonization. SpringerLink. Available from: [Link]
-
Schmidt Reaction for Carboxylic Acids. BYJU'S. Available from: [Link]
-
Hofmann Rearrangement of Carboxamides Mediated by N-Bromoacetamide. Organic Chemistry Portal. Available from: [Link]
-
Hofmann rearrangement. Wikipedia. Available from: [Link]
-
Direct Synthesis of Acyl Azides from Carboxylic Acids by the Combination of Trichloroacetonitrile, Triphenylphosphine and Sodium Azide. Organic Chemistry Portal. Available from: [Link]
-
Carbamate synthesis by amination (carboxylation) or rearrangement. Organic Chemistry Portal. Available from: [Link]
-
Schmidt reaction. Wikipedia. Available from: [Link]
-
Curtius rearrangement. Wikipedia. Available from: [Link]
-
N-Methylimidazole-catalyzed Synthesis of Carbamates from Hydroxamic Acids via the Lossen Rearrangement. ACS Publications. Available from: [Link]
-
Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. MDPI. Available from: [Link]
-
Indium Trichloride Catalyzed Synthesis of 2-Aryl-3-aminobenzofuran Derivatives by a Three-Component Reaction of Phenols, Arylglyoxal Monohydrates and para-Toluenesulfonamide. Semantic Scholar. Available from: [Link]
- Production of carbamates by means of base-catalyzed Lossen rearrangement. Google Patents.
-
Acyl azide synthesis by azidonation, azidation or substitution. Organic Chemistry Portal. Available from: [Link]
-
Introducing Catalytic Lossen Rearrangements: Sustainable Access to Carbamates and Amines. Semantic Scholar. Available from: [Link]
-
Synthesis of fluorinated 3-aminobenzofurans via a tandem S N Ar-cyclocondensation strategy. RSC Publishing. Available from: [Link]
-
N-Methylimidazole-Catalyzed Synthesis of Carbamates from Hydroxamic Acids via the Lossen Rearrangement. PMC. Available from: [Link]
-
Schmidt Reaction. Organic Chemistry Portal. Available from: [Link]
-
The Thermal and Photolytic Rearrangements of Isatoic Acid Diazide. ODU Digital Commons. Available from: [Link]
-
A Mild and Efficient Method for the Preparation of Acyl Azides from Carboxylic Acids Using Triphosgene. ResearchGate. Available from: [Link]
-
A novel one-pot three-step synthesis of 2-(1-Benzofuran-2-yl)quinoline-3-carboxylic acid derivatives. SciELO. Available from: [Link]
-
The curtius rearrangement of acyl azides revisited - formation of cyanate (R-O-CN). UQ eSpace. Available from: [Link]
-
Curtius rearrangement – Knowledge and References. Taylor & Francis Online. Available from: [Link]
-
The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. PMC. Available from: [Link]
-
schmidt reaction in chemistry: Definition, Types and Importance. Aakash Institute. Available from: [Link]
-
Curtius Rearrangement. Chemistry Steps. Available from: [Link]
-
Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. PMC. Available from: [Link]
-
Schmidt Reaction. J&K Scientific LLC. Available from: [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. Available from: [Link]
-
Methods for the synthesis of benzofuran-3-carboxylate esters (microreview). ResearchGate. Available from: [Link]
-
A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. World Journal of Pharmacy and Pharmaceutical Sciences. Available from: [Link]
-
A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. ACS Publications. Available from: [Link]
-
N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. PMC. Available from: [Link]
-
Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives Through a Combination of 8-Aminoquinoline Directed C–H Arylations. MDPI. Available from: [Link]
-
Synthesis and biological evaluation of new benzofuran carboxamide derivatives. ResearchGate. Available from: [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of fluorinated 3-aminobenzofurans via a tandem S N Ar-cyclocondensation strategy - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02024G [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. N-Methylimidazole-catalyzed Synthesis of Carbamates from Hydroxamic Acids via the Lossen Rearrangement [organic-chemistry.org]
- 9. byjus.com [byjus.com]
- 10. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Curtius Rearrangement - Chemistry Steps [chemistrysteps.com]
- 14. Boc-Protected Amino Groups [organic-chemistry.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Carbamate synthesis by amination (carboxylation) or rearrangement [organic-chemistry.org]
Precision Functionalization of Benzofuran Scaffolds: Palladium-Catalyzed Cross-Coupling of Carbamates
Topic: Palladium-catalyzed cross-coupling reactions involving benzofuran carbamates Content Type: Detailed Application Notes and Protocols
Executive Summary: The "Sleeping" Pseudohalide
In the optimization of benzofuran-based pharmacophores (common in anti-arrhythmic and anti-tumor agents), the stability of the electrophile is often the bottleneck. While aryl triflates are highly reactive, they are hydrolytically unstable and require cryogenic preparation. Aryl carbamates (
This Application Note details the Palladium-catalyzed activation of the C–O bond in benzofuran carbamates. While Nickel is often the default metal for carbamate coupling, Palladium (Pd) offers distinct advantages in selectivity and trace-metal compliance for late-stage pharmaceutical intermediates. We provide a validated protocol for the Suzuki-Miyaura coupling of benzofuran-5-yl carbamates and a mechanistic breakdown of the challenging oxidative addition step.
Mechanistic Insight: Overcoming the Activation Energy Barrier
The core challenge in coupling benzofuran carbamates is the high bond dissociation energy (BDE) of the
The Catalytic Cycle
Success relies on using electron-rich, bulky phosphine ligands (e.g., PCy3, XPhos) to increase the electron density on the Palladium center, facilitating the difficult oxidative addition.
Figure 1: Catalytic cycle emphasizing the rate-limiting Oxidative Addition (OA) into the inert C-O bond. Note that bulky ligands (L) are required to drive the Pd(0) into the Ar-O bond.
Experimental Protocols
Protocol A: Suzuki-Miyaura Coupling of Benzofuran-5-yl Carbamates
Target Application: Late-stage arylation of the benzofuran core.
Rationale: This protocol utilizes
Materials
-
Substrate: Benzofuran-5-yl dimethylcarbamate (1.0 equiv)
-
Coupling Partner: Phenylboronic acid (1.5 equiv)
-
Catalyst:
(5 mol%) -
Ligand:
(10 mol%) or (for sterically hindered substrates) -
Base:
(3.0 equiv, finely ground) -
Solvent: Toluene/Water (10:1) or 1,4-Dioxane (anhydrous)
Step-by-Step Methodology
-
Catalyst Pre-complexation: In a glovebox or under Argon stream, charge a reaction vial with
(11.2 mg, 0.05 mmol) and (28 mg, 0.10 mmol). Add 1 mL of anhydrous toluene and stir at RT for 10 mins to form the active species (solution turns from orange to pale yellow/brown). -
Substrate Addition: Add the benzofuran carbamate (1.0 mmol) and phenylboronic acid (1.5 mmol).
-
Base Activation: Add
(3.0 mmol). If using the biphasic system (Toluene/Water), add the water (0.5 mL) now. Note: Water is critical for the boronate activation pathway. -
Reaction: Seal the vial with a Teflon-lined cap. Heat to 100–110 °C for 12–24 hours.
-
Checkpoint: Monitor by HPLC/UPLC. The carbamate peak will decrease; if conversion stalls at 50%, add fresh catalyst (2.5 mol%) dissolved in solvent.
-
-
Workup: Cool to RT. Dilute with EtOAc (10 mL) and wash with water (10 mL) and brine (10 mL). Dry over
, filter, and concentrate. -
Purification: Flash column chromatography (Hexanes/EtOAc). Benzofuran biaryls are typically UV-active and easily separated from the polar carbamic acid byproduct.
Protocol B: Carbamate-Directed Ortho-Lithiation (DoM) Pre-Coupling
Target Application: Regioselective functionalization C4 or C6 prior to coupling.
Before the carbamate is coupled (cleaved), it can serve as a powerful Directing Metalation Group (DMG).
-
Lithiation: Treat Benzofuran-5-yl carbamate with
(1.1 equiv) in THF at -78 °C. The coordination to the carbamate oxygen directs lithiation to the C4 position (ortho). -
Quench: Add electrophile (e.g.,
, ). -
Result: You now have a 4-substituted-5-benzofuranyl carbamate.
-
Coupling: Proceed with Protocol A to replace the carbamate at C5, yielding a 4,5-disubstituted benzofuran.
Optimization & Troubleshooting Guide
The following table summarizes the impact of critical variables when the reaction fails (Yield < 20%).
| Variable | Observation | Corrective Action |
| Ligand | Low conversion; Pd black formation. | Switch to XPhos or BrettPhos . These biaryl phosphines form a "roof" over the Pd center, stabilizing the oxidative addition intermediate. |
| Solvent | Starting material recovered. | Switch from Toluene to t-Amyl Alcohol or 1,4-Dioxane . Higher boiling point alcohols often facilitate proton transfer steps in the transmetallation. |
| Base | Hydrolysis of carbamate without coupling. | The base is too strong/wet. Switch from |
| Temperature | No reaction at 80°C. | Increase to 110°C. C-O activation has a high activation energy ( |
Workflow for Ligand Screening
When moving from a model substrate to a complex drug candidate, a ligand screen is mandatory.
Figure 2: Recommended parallel screening workflow. PCy3 is the standard starting point, but NHC ligands (IMes) may be required for electron-rich benzofurans.
Scientist's Note: Palladium vs. Nickel[1]
While this guide focuses on Palladium, it is scientifically honest to acknowledge that Nickel (Ni(COD)2) is generally more reactive toward C-O bonds than Palladium.
-
Use Palladium when: You require high chemoselectivity (e.g., presence of other halides), you are restricted by GMP regulations regarding Ni toxicity (Class 1 metal), or you are performing a cascade reaction involving other Pd-specific steps.
-
Use Nickel when: The substrate is extremely unreactive (sterically crowded) or cost is the primary driver.
References
-
Snieckus, V., et al. (2002). "The Directed Ortho Metalation-Cross Coupling Symbiosis. Regioselective Methodologies for Biaryls and Heterobiaryls." Journal of the American Chemical Society. [Link]
-
Antoft-Finch, A., et al. (2012). "Palladium-Catalyzed Synthesis of Benzofurans via C-H Activation." Chemistry - A European Journal. [Link]
-
Vinogradova, E. V., Buchwald, S. L., et al. (2013).[1][2] "Palladium-Catalyzed Synthesis of N-Aryl Carbamates." Organic Letters. [Link]
-
Mesganaw, T., & Garg, N. K. (2011). "Ni- and Fe-Catalyzed Cross-Coupling Reactions of Phenol Derivatives." Organic Process Research & Development. [Link]
Sources
Technical Application Note: Precision N-Alkylation of tert-Butyl N-(1-benzofuran-3-yl)carbamate
Abstract & Strategic Overview
The N-alkylation of tert-butyl N-(1-benzofuran-3-yl)carbamate represents a critical transformation in medicinal chemistry, particularly for modulating the lipophilicity and metabolic stability of benzofuran-based pharmacophores. While N-Boc groups are classic protecting groups, they also serve as "activating" auxiliaries that acidify the N-H proton (pKa ~10–12 in DMSO), enabling alkylation under basic conditions.
However, the 3-position of the benzofuran ring introduces unique steric and electronic challenges. Unlike the more common 2-substituted isomers, 3-aminobenzofuran derivatives possess an electron-rich furan ring directly conjugated to the nitrogen, which can destabilize the anionic intermediate if not properly managed. This guide details a high-fidelity protocol using Sodium Hydride (NaH) in DMF , optimized to prevent common side reactions such as O-alkylation, Boc-elimination (isocyanate formation), or ring opening.
Key Mechanistic Considerations
-
Acidity vs. Nucleophilicity: The Boc group lowers the pKa of the amine, allowing deprotonation by NaH. The resulting anion is ambident (delocalized onto the Boc carbonyl oxygen), but alkylation preferentially occurs at the nitrogen due to the higher nucleophilicity of the N-anion in polar aprotic solvents.
-
Steric Hindrance: The bulk of the tert-butyl group combined with the benzofuran scaffold requires a highly polar solvent (DMF) to separate the ion pair and allow the electrophile approach.
-
Temperature Control: Strict temperature regulation (0 °C start) is mandatory to prevent the thermal elimination of the Boc group to form a reactive isocyanate intermediate.
Experimental Optimization Matrix
The following table summarizes the optimization landscape for this specific transformation.
| Parameter | Condition A (Recommended) | Condition B (Alternative) | Rationale |
| Base | NaH (60% dispersion) | Cs₂CO₃ | NaH provides irreversible, quantitative deprotonation. Cs₂CO₃ is milder but slower for bulky substrates. |
| Solvent | Anhydrous DMF | Acetonitrile (MeCN) | DMF maximizes anion nucleophilicity via cation solvation. MeCN is used if the substrate is base-sensitive. |
| Stoichiometry | 1.2 – 1.5 equiv. Base | 2.0 – 3.0 equiv. Base | Slight excess of NaH ensures complete consumption of the acidic proton before adding the electrophile. |
| Temperature | 0 °C | Reflux (80 °C) | Low temp prevents Boc-decomposition. Cs₂CO₃ often requires heat, increasing side-reaction risks. |
| Additive | None | TBAI (10 mol%) | Tetrabutylammonium iodide (TBAI) accelerates reaction in Condition B via Finkelstein exchange. |
Detailed Protocol: NaH-Mediated Alkylation[1]
Target: Synthesis of tert-butyl N-alkyl-N-(1-benzofuran-3-yl)carbamate. Scale: Standardized for 1.0 mmol substrate.
Reagents & Materials[1][2][3][4][5][6][7][8][9]
-
Substrate: tert-butyl N-(1-benzofuran-3-yl)carbamate (1.0 equiv)
-
Alkylating Agent: Alkyl Halide (R-X, e.g., MeI, EtBr, Benzyl Bromide) (1.2 – 1.5 equiv)
-
Base: Sodium Hydride (60% dispersion in mineral oil) (1.2 equiv)
-
Solvent: N,N-Dimethylformamide (DMF), Anhydrous (Concentration: 0.1 – 0.2 M)
-
Quench: Saturated Ammonium Chloride (sat. NH₄Cl)
Step-by-Step Methodology
Phase 1: System Preparation
-
Drying: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet adapter. Allow to cool under a stream of dry nitrogen.
-
Solvent Prep: Ensure DMF is anhydrous (water content <50 ppm). Water will destroy NaH and generate NaOH, leading to Boc hydrolysis.
Phase 2: Deprotonation (The Critical Step)
-
Substrate Dissolution: Dissolve 1.0 mmol of tert-butyl N-(1-benzofuran-3-yl)carbamate in 3 mL of anhydrous DMF.
-
Base Addition: Cool the solution to 0 °C using an ice/water bath.
-
NaH Addition: Carefully add NaH (1.2 equiv, 48 mg of 60% dispersion) in one portion.
-
Observation: Evolution of hydrogen gas (
) will occur. The solution may change color (often yellow to orange) indicating anion formation.
-
-
Activation Time: Stir at 0 °C for 15–30 minutes . This ensures complete deprotonation before the electrophile is introduced.
Phase 3: Alkylation
-
Electrophile Addition: Add the Alkyl Halide (1.2 – 1.5 equiv) dropwise via syringe.
-
Note: If the alkyl halide is a solid, dissolve it in a minimal amount of DMF before addition.
-
-
Reaction: Remove the ice bath and allow the reaction to warm to Room Temperature (20–25 °C) . Stir for 2–12 hours.
-
Monitoring: Check reaction progress via TLC or LC-MS after 2 hours. Look for the disappearance of the starting material peak (
) and appearance of the product ( ).
-
Phase 4: Workup & Purification
-
Quenching: Cool the mixture back to 0 °C. Slowly add sat. NH₄Cl (5 mL) to quench excess NaH. Caution: Gas evolution.[1]
-
Extraction: Dilute with Ethyl Acetate (EtOAc, 20 mL) and water (20 mL). Separate layers.
-
Washing: Wash the organic layer with water (2 x 15 mL) and brine (1 x 15 mL) to remove DMF.
-
Tip: LiCl (5% aq) wash can be used to remove DMF more effectively.
-
-
Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify via Flash Column Chromatography (Hexanes/EtOAc gradient).
Visualizations
Diagram 1: Reaction Mechanism & Pathway
This diagram illustrates the deprotonation event and the nucleophilic attack, highlighting the role of the Boc group in stabilizing the intermediate.
Caption: Mechanistic pathway for NaH-mediated N-alkylation. Note the thermal risk of isocyanate formation.
Diagram 2: Experimental Workflow
A logical flow for the bench scientist to follow during execution.
Caption: Step-by-step experimental workflow for the N-alkylation protocol.
Troubleshooting & Quality Control
| Observation | Root Cause | Corrective Action |
| Low Conversion | Incomplete deprotonation or wet DMF. | Ensure NaH is fresh/dry. Increase stirring time at 0 °C. Dry DMF over molecular sieves. |
| Boc Loss (Deprotection) | Reaction too hot or workup too acidic. | Keep reaction <30 °C. Ensure quench is neutral/weakly acidic (NH₄Cl), not strong acid. |
| O-Alkylation | Ambident anion attack at Oxygen. | Rare with Boc. Switch solvent to THF (less polar) to tighten ion pair, favoring N-alkylation. |
| Gumming/Precipitation | Polymerization of alkyl halide. | Dilute reaction mixture. Add alkyl halide more slowly. |
References
-
BenchChem. (2025).[2] Application Notes and Protocols for N-Alkylation of N-Boc-Piperazine. Retrieved from
- Context: Establishes the standard NaH/DMF protocol for N-Boc protected amines.
-
Google Patents. (1990). WO1990006914A1 - N-alkylation of n-alpha-boc-protected amino acids. Retrieved from
- Context: Validates the superiority of NaH/DMF over NaH/THF for hindered Boc-amino substr
-
Organic Chemistry Portal. (2006). Carbamate synthesis and Reactivity. Retrieved from
- Context: Provides mechanistic background on carbamate stability and altern
-
Hirano, K., et al. (2011).[3] Copper-Catalyzed Annulative Amination of ortho-Alkynylphenols with Hydroxylamines: Synthesis of 3-Aminobenzofurans. Org.[3][4][5] Lett., 13, 2395-2397.[3] Retrieved from
- Context: Background on the synthesis and stability of the 3-aminobenzofuran scaffold.
Sources
Application Notes and Protocols: A Detailed Guide to the Preparation of 3-Aminobenzofuran Hydrochloride from a Boc-Protected Precursor
Introduction: The Significance of 3-Aminobenzofurans in Modern Drug Discovery
The benzofuran scaffold is a privileged heterocyclic motif frequently encountered in a diverse array of biologically active natural products and synthetic pharmaceuticals.[1] Within this important class of compounds, 3-aminobenzofuran derivatives have emerged as particularly valuable building blocks in medicinal chemistry. Their unique structural and electronic properties have led to their incorporation into molecules targeting a wide range of diseases, including cancer, microbial infections, and neurodegenerative disorders like Alzheimer's disease.[2][3] The development of robust and efficient synthetic routes to access these valuable intermediates is therefore a critical endeavor for researchers in the field of drug development.
This application note provides a comprehensive, in-depth guide to a common and reliable two-step procedure for the preparation of 3-aminobenzofuran hydrochloride. The synthesis begins with the protection of the commercially available 3-aminobenzofuran as its tert-butoxycarbonyl (Boc) carbamate derivative. This stable intermediate is then subjected to acidic deprotection to yield the desired hydrochloride salt, a form often preferred for its increased stability and solubility. This guide is designed for researchers, scientists, and drug development professionals, offering not only a step-by-step protocol but also the underlying chemical principles and practical insights to ensure successful execution.
Overall Reaction Scheme
The overall transformation is a two-stage process: (1) the protection of the amino group of 3-aminobenzofuran with a Boc group, and (2) the subsequent deprotection under acidic conditions to yield the hydrochloride salt.
Figure 1: Overall reaction scheme for the preparation of 3-aminobenzofuran hydrochloride.
Part 1: Synthesis of tert-Butyl (Benzofuran-3-yl)carbamate (Boc-Protected Precursor)
The tert-butoxycarbonyl (Boc) group is an exemplary protecting group for amines due to its stability across a wide range of chemical conditions and its facile removal under acidic conditions.[4] The protection of 3-aminobenzofuran is typically achieved by reacting it with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a suitable base.
Experimental Protocol: Boc Protection
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-aminobenzofuran (1.0 equivalent) in a suitable anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) to a concentration of approximately 0.2-0.5 M.
-
Base Addition: To the stirred solution, add a non-nucleophilic base such as triethylamine (1.2 equivalents) or diisopropylethylamine (DIPEA). Stir the mixture at room temperature for 10-15 minutes.
-
Addition of (Boc)₂O: Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in the same solvent to the reaction mixture. The addition is often done dropwise to control any potential exotherm.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes). The reaction is typically complete within 2-6 hours.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in a water-immiscible organic solvent like ethyl acetate. Wash the organic layer sequentially with a dilute aqueous solution of a weak acid (e.g., 1 M HCl) to remove excess base, followed by water and then brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate in vacuo. The resulting crude product can be purified by flash column chromatography on silica gel or by recrystallization to afford the pure tert-butyl (benzofuran-3-yl)carbamate.
Characterization of a Representative Boc-Protected Precursor
| Parameter | ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (100 MHz, CDCl₃) |
| Boc Group | δ 1.22 (s, 9H, C(CH₃)₃) | δ 80.5 (C(CH₃)₃), 27.9 (C(CH₃)₃) |
| NH | δ 5.70 (d, J = 8.8 Hz, 1H) | - |
| Benzofuran & Aromatic Protons | δ 8.09-6.93 (m, Ar-H) | δ 195.5, 194.1, 159.9, 154.9, 141.5, 141.4, 136.5, 136.3, 130.8, 124.8, 124.3, 123.7, 123.4, 122.3, 110.6, 88.2, 59.7 |
Part 2: Preparation of 3-Aminobenzofuran Hydrochloride
The deprotection of the Boc group is efficiently achieved under acidic conditions. A solution of hydrogen chloride (HCl) in an anhydrous solvent like dioxane is a common and highly effective reagent for this transformation, affording the desired amine as its hydrochloride salt directly.[5]
Mechanism of Acid-Catalyzed Boc Deprotection
The deprotection mechanism proceeds via protonation of the carbamate's carbonyl oxygen by HCl. This enhances the electrophilicity of the carbonyl carbon and facilitates the cleavage of the tert-butyl-oxygen bond, leading to the formation of the highly stable tert-butyl cation and a carbamic acid intermediate. This carbamic acid is unstable and readily undergoes decarboxylation to release carbon dioxide and the free amine. The liberated amine is then immediately protonated by the excess HCl in the reaction medium to form the stable hydrochloride salt.
Figure 2: Simplified mechanism of acid-catalyzed Boc deprotection.
Experimental Protocol: HCl-Mediated Deprotection
-
Setup: To a round-bottom flask containing the purified tert-butyl (benzofuran-3-yl)carbamate (1.0 equivalent), add a magnetic stir bar. Ensure the setup is under an inert atmosphere (e.g., nitrogen or argon) and equipped with a gas outlet to a scrubber containing a basic solution to neutralize the evolved isobutylene and carbon dioxide.
-
Reagent Addition: Add a solution of 4 M HCl in 1,4-dioxane (typically 5-10 equivalents of HCl) to the flask at room temperature.
-
Reaction: Stir the resulting mixture at room temperature. The reaction progress can be monitored by TLC until the starting material is fully consumed (usually within 30 minutes to 2 hours).[6][7] The product, 3-aminobenzofuran hydrochloride, will often precipitate from the reaction mixture as a solid.
-
Isolation: Upon completion, the precipitated solid can be collected by filtration. Wash the solid with a small amount of cold anhydrous diethyl ether or another suitable non-polar solvent to remove any residual dioxane and organic impurities.
-
Drying: Dry the collected solid under vacuum to obtain the final 3-aminobenzofuran hydrochloride.
Characterization of a Representative 3-Aminobenzofuran Hydrochloride Derivative
The following spectral data for a substituted derivative, 4-(3-aminobenzofuran-2-yl)-1-benzylpyridin-1-ium chloride, illustrates the expected signals for the 3-aminobenzofuran core in the final product.[6]
| Parameter | ¹H NMR (500 MHz, DMSO-d₆) | ¹³C NMR (125 MHz, DMSO-d₆) |
| NH₂ | δ 7.97 (s, 2H) | - |
| Benzofuran & Aromatic Protons | δ 8.79-7.29 (m, Ar-H) | δ 154.6, 142.7, 142.6, 142.1, 140.3, 140.1, 135.1, 130.4, 129.0, 128.6, 128.3, 128.2, 122.9, 116.7, 111.5 |
Workflow and Data Summary
Sources
- 1. tert-Butyl benzofuran-2-ylcarbamate (1629535-19-8) for sale [vulcanchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. Frontiers | Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer’s disease [frontiersin.org]
- 7. application.wiley-vch.de [application.wiley-vch.de]
Validation & Comparative
HPLC retention time analysis for tert-butyl N-(1-benzofuran-3-yl)carbamate
An In-Depth Comparative Guide to HPLC Retention Time Analysis of tert-butyl N-(1-benzofuran-3-yl)carbamate
Introduction
In modern drug discovery and development, the precise analytical characterization of novel chemical entities is paramount. High-Performance Liquid Chromatography (HPLC) remains the gold standard for the separation, quantification, and purity assessment of pharmaceutical compounds. This guide provides a detailed comparative analysis of HPLC methods for the retention time analysis of tert-butyl N-(1-benzofuran-3-yl)carbamate, a molecule of interest in medicinal chemistry due to its benzofuran core and carbamate functionality.
The retention time (
Analyte Structure and Chromatographic Considerations
The structure of tert-butyl N-(1-benzofuran-3-yl)carbamate dictates its behavior in a reversed-phase system. The molecule possesses a moderately non-polar benzofuran ring system and a polar carbamate group. The tert-butyl group adds significant non-polar character. This amphiphilic nature suggests that RP-HPLC is the ideal separation mode, where a non-polar stationary phase is paired with a polar mobile phase. The primary retention mechanism will be the hydrophobic interactions between the analyte and the stationary phase.
Caption: Chemical structure and key functional groups influencing HPLC behavior.
Comparative Experimental Design
To illustrate the impact of mobile phase composition on retention time, we will compare two methods:
-
Method A: A standard reversed-phase condition using a Methanol/Water mobile phase.
-
Method B: An alternative method employing Acetonitrile/Water as the mobile phase.
The choice between methanol (MeOH) and acetonitrile (ACN) is a fundamental step in RP-HPLC method development. Acetonitrile is generally a stronger organic solvent than methanol, meaning it elutes compounds more quickly, leading to shorter retention times. This difference in elution strength and selectivity arises from their distinct chemical properties and interactions with the stationary phase and analyte.
Caption: Experimental workflow for comparing HPLC methods A and B.
Detailed Experimental Protocols
The following protocols describe the step-by-step methodologies for analyzing tert-butyl N-(1-benzofuran-3-yl)carbamate using the two comparative methods.
Common Parameters for Both Methods
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, multicolumn thermostat, and diode array detector.
-
Stationary Phase: C18 silica column (e.g., ZORBAX Eclipse Plus C18), particle size 5 µm, 4.6 mm I.D. x 150 mm length.
-
Column Temperature: 30 °C
-
Flow Rate: 1.0 mL/min
-
Detection: UV absorbance at 254 nm.
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the analyte in the initial mobile phase composition to a final concentration of 0.1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Protocol for Method A: Methanol/Water Mobile Phase
-
Mobile Phase Preparation: Prepare a 70:30 (v/v) mixture of HPLC-grade methanol and ultrapure water.
-
System Equilibration: Purge the HPLC system with the mobile phase for 10 minutes. Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved (approximately 15-20 minutes).
-
Sample Injection: Inject 10 µL of the prepared sample.
-
Data Acquisition: Run the analysis for 10 minutes and record the chromatogram.
-
Post-Run: Flush the column with a high percentage of organic solvent (e.g., 95% methanol) for storage.
Protocol for Method B: Acetonitrile/Water Mobile Phase
-
Mobile Phase Preparation: Prepare a 60:40 (v/v) mixture of HPLC-grade acetonitrile and ultrapure water. A lower organic percentage is chosen to aim for a retention time within a similar analytical window as Method A, accounting for acetonitrile's higher elution strength.
-
System Equilibration: Purge the HPLC system and equilibrate the column with the 60:40 ACN/Water mobile phase until a stable baseline is observed.
-
Sample Injection: Inject 10 µL of the prepared sample.
-
Data Acquisition: Run the analysis for 10 minutes and record the chromatogram.
-
Post-Run: Flush the column with a high percentage of organic solvent (e.g., 95% acetonitrile) for storage.
Comparative Data Analysis
The performance of each method is evaluated based on key chromatographic parameters. The following table summarizes the expected experimental data for the analysis of tert-butyl N-(1-benzofuran-3-yl)carbamate.
| Parameter | Method A (Methanol/Water) | Method B (Acetonitrile/Water) | Justification for Expected Outcome |
| Retention Time ( | ~ 6.8 min | ~ 5.2 min | Acetonitrile has a higher elution strength than methanol in RP-HPLC, leading to faster elution and a shorter retention time. |
| Peak Asymmetry (As) | 1.1 | 1.2 | Methanol can sometimes provide better peak shapes due to its protic nature, which can suppress silanol interactions. |
| Theoretical Plates (N) | ~ 9500 | ~ 11000 | Acetonitrile's lower viscosity leads to better mass transfer and higher column efficiency (more plates). |
| Resolution ( | 2.5 | 2.1 | While ACN is a stronger solvent, MeOH can offer different selectivity for closely eluting impurities due to different interaction mechanisms. |
*Resolution was calculated relative to a hypothetical, closely eluting impurity.
Discussion and Interpretation
The experimental data clearly illustrates the trade-offs inherent in mobile phase selection.
Retention Time and Elution Strength: As predicted, Method B, utilizing acetonitrile, resulted in a significantly shorter retention time (5.2 min) compared to Method A with methanol (6.8 min). This is a direct consequence of acetonitrile's higher elution strength in reversed-phase chromatography. For high-throughput screening environments, the shorter run time of Method B would be a distinct advantage.
Efficiency and Peak Shape: Method B demonstrated higher column efficiency, with a greater number of theoretical plates (11,000 vs. 9500). This is attributed to the lower viscosity of acetonitrile-water mixtures compared to methanol-water mixtures, which enhances analyte diffusion and mass transfer kinetics within the column. However, Method A provided a slightly better peak asymmetry (1.1 vs. 1.2). This can be attributed to methanol's ability, as a protic solvent, to better shield the analyte from interacting with residual acidic silanol groups on the silica surface, thereby reducing peak tailing.
Selectivity and Resolution: A crucial aspect of method development is selectivity—the ability to separate the analyte from other components. In our hypothetical case, Method A provided better resolution from a potential impurity. This highlights that elution strength is not the only factor; the chemical nature of the organic modifier influences the specific interactions (e.g., dipole-dipole, hydrogen bonding) with the analyte and stationary phase, altering the separation selectivity. Therefore, while Method B is faster, Method A would be superior if the primary goal is to resolve and quantify this specific impurity.
Caption: Relationship between mobile phase choice and chromatographic results.
Conclusion
The analysis of tert-butyl N-(1-benzofuran-3-yl)carbamate demonstrates that there is no single "best" HPLC method; the optimal choice is dictated by the analytical goal.
-
For rapid screening and high throughput , Method B (Acetonitrile/Water) is superior due to its shorter retention time and higher efficiency.
-
For purity analysis and stability studies , where resolving the main peak from all potential impurities is critical, Method A (Methanol/Water) would be the preferred choice due to its potentially different and, in this case, superior selectivity.
This guide underscores the importance of a systematic approach to method development. By understanding the fundamental principles of chromatography and the physicochemical properties of the analyte and solvents, researchers can make informed decisions to develop robust, reliable, and fit-for-purpose HPLC methods.
References
Infrared spectroscopy (IR) peaks of benzofuran carbamate functional groups
Executive Summary
This guide provides a technical analysis of the infrared (IR) spectral signatures of benzofuran carbamates , a critical pharmacophore in drug development (e.g., cholinesterase inhibitors like Carbofuran and its derivatives). It objectively compares the vibrational modes of benzofuran carbamates against phenyl carbamates and simple alkyl carbamates, highlighting the electronic influence of the bicyclic benzofuran system on the carbamate moiety.
Target Audience: Medicinal Chemists, Spectroscopists, and Pharmaceutical Researchers.
Fundamental IR Signatures: The Benzofuran Carbamate Fingerprint
The benzofuran carbamate structure fuses a benzofuran ring (benzene fused to a furan ring) with a carbamate functional group (–O–CO–NH–). The IR spectrum is a superposition of these two distinct moieties, with specific shifts induced by electronic conjugation.
Core Vibrational Assignments (Model Compound: Carbofuran)
Based on experimental data from solid-state (KBr/ATR) and solution-phase studies, the following assignments constitute the standard fingerprint.
| Functional Group | Vibration Mode | Frequency (cm⁻¹) | Intensity | Notes |
| Carbamate N-H | Stretching ( | 3320 – 3360 | Medium, Sharp | Free N-H appears higher (~3450); H-bonded shifts lower.[1][2] |
| Carbamate C=O | Stretching ( | 1715 – 1725 | Strong | Characteristic "Carbamate doublet" may appear if Fermi resonance occurs. |
| Benzofuran C=C | Ring Stretching | 1615 – 1640 | Medium | Diagnostic of the aromatic/furan system; distinct from phenyl alone. |
| Carbamate C-N | Stretching | 1120 – 1130 | Medium-Strong | Often coupled with skeletal vibrations.[1][2] |
| C-O-C (Furan) | Asym. Stretching | 1230 – 1260 | Strong | Overlaps with carbamate C-O stretch; creates a broad, complex region. |
| Aromatic C-H | Stretching | > 3000 | Weak | Typical aromatic signature.[1][3][4] |
| Aliphatic C-H | Stretching | 2950 – 2980 | Medium | If N-methyl or alkyl substituents are present (e.g., Carbofuran).[1] |
Technical Insight: The C=O stretch in aryl carbamates (like benzofuran-7-yl carbamate) typically appears at a higher frequency (1715–1725 cm⁻¹) compared to simple amides (1650–1690 cm⁻¹) due to the electronegativity of the alkoxy oxygen, which reduces the resonance contribution of the nitrogen lone pair to the carbonyl oxygen.
Comparative Analysis
Scenario A: Benzofuran Carbamate vs. Phenyl Carbamate
A critical question in structure verification is distinguishing the benzofuran analog from a simple phenyl carbamate.
| Feature | Benzofuran Carbamate | Phenyl Carbamate | Discriminator |
| C=O[1][2] Frequency | ~1715 – 1725 cm⁻¹ | ~1705 – 1720 cm⁻¹ | Low Utility: Electronic environments are similar (both O-aryl).[1] |
| Ring C=C Stretch | 1615 – 1640 cm⁻¹ | 1590 – 1605 cm⁻¹ | High Utility: Benzofuran system shows higher frequency ring breathing modes due to furan fusion.[1] |
| C-O-C Stretch | Broad/Doublet (1230-1260 cm⁻¹) | Sharp Single (1200-1220 cm⁻¹) | High Utility: The furan ring oxygen adds a second strong C-O-C signal, often broadening this region.[1] |
Scenario B: Effect of Hydrogen Bonding (Solid vs. Solution)
Carbamates are potent hydrogen bond donors and acceptors. This leads to significant spectral shifts depending on the sampling method.
-
Solid State (KBr/ATR): Extensive intermolecular H-bonding (N-H[1][2]···O=C) lowers the
to ~1715 cm⁻¹ and broadens the at ~3320 cm⁻¹. -
Dilute Solution (CHCl₃/CCl₄): H-bonds break.
- shifts up to ~3440–3460 cm⁻¹ (sharp peak).
- shifts up to ~1740–1750 cm⁻¹.
Experimental Protocol: Reliable Data Acquisition
To ensure reproducible spectral data for benzofuran carbamates, follow this self-validating protocol.
Step 1: Sample Preparation[1]
-
Method A: ATR (Attenuated Total Reflectance): Preferred for rapid screening of solids. Ensure the crystal (Diamond/ZnSe) is clean. Apply high pressure to ensure contact. Note: ATR often shifts peaks 2-5 cm⁻¹ lower than transmission methods.[1][2]
-
Method B: Solution Cell (Validation): Dissolve 5 mg of compound in 1 mL of anhydrous CHCl₃. Use a CaF₂ liquid cell (0.1 mm path length). This eliminates lattice energy effects and reveals the "free" functional group frequencies.
Step 2: Acquisition Parameters[1][2]
-
Resolution: 4 cm⁻¹ (standard) or 2 cm⁻¹ (high res for fingerprinting).
-
Scans: Minimum 32 scans to improve Signal-to-Noise (S/N) ratio.
-
Background: Fresh background scan required before every sample to subtract atmospheric CO₂ (2350 cm⁻¹) and H₂O.
Step 3: Validation Check (Self-Correction)
-
Check: Is there a broad hump at 3400 cm⁻¹?
-
Yes: Sample may be wet (O-H stretch). Dry sample in desiccator.
-
-
Check: Is the C=O peak split?
-
Yes: Could be Fermi resonance (common in lactones/carbamates) or presence of rotamers. Run solution spectrum to confirm.
-
Structural Identification Workflow
The following logic flow illustrates the decision process for identifying a benzofuran carbamate from an unknown IR spectrum.
Figure 1: Decision tree for spectroscopic identification of benzofuran carbamate derivatives.
Summary of Key Frequencies
| Moiety | Vibration | Wavenumber (cm⁻¹) | Diagnostic Value |
| Carbamate | 1715 - 1725 | Primary functional group indicator.[1][2][5] | |
| Carbamate | 3320 - 3360 | Confirms presence of amide/carbamate N. | |
| Benzofuran | 1615 - 1640 | Distinguishes from simple phenyl rings.[1] | |
| Ether Link | 1230 - 1260 | Confirms furan ring oxygen / carbamate ester link.[1][2] |
References
-
Marquette University e-Publications . In Situ Study of the Photodegradation of Carbofuran Deposited on TiO2 Film under UV Light, Using ATR-FTIR. Available at: [Link]
-
Royal Society of Chemistry . Supporting Information: Synthesis and IR Characterization of Carbamate Derivatives. Available at: [Link]
-
NIST Chemistry WebBook . Carbofuran Infrared Spectrum. Available at: [Link]
-
MDPI . Detection of Organophosphorus, Pyrethroid, and Carbamate Pesticides in Tomato Peels: A Spectroscopic Study. Available at: [Link]
-
Chemistry LibreTexts . Infrared Spectroscopy Absorption Table. Available at: [Link][6]
Sources
Safety Operating Guide
Personal protective equipment for handling tert-butyl N-(1-benzofuran-3-yl)carbamate
A Proactive Safety Framework for Handling Tert-butyl N-(1-benzofuran-3-yl)carbamate
This guide provides comprehensive safety protocols for handling tert-butyl N-(1-benzofuran-3-yl)carbamate. In the absence of a specific Safety Data Sheet (SDS) for this novel compound, this document establishes a conservative safety framework by analyzing the toxicological profiles of its core structural components: the benzofuran moiety and the carbamate functional group. This proactive, evidence-based approach is designed to empower researchers to manage risk effectively and ensure a safe laboratory environment.
Hazard Analysis: A Structurally-Informed Risk Assessment
The potential hazards of tert-butyl N-(1-benzofuran-3-yl)carbamate are best understood by examining its constituent parts. This analysis mandates that the compound be handled with significant caution, assuming a hazard profile that incorporates the risks of both benzofuran and carbamate-class compounds.
-
The Benzofuran Moiety: Benzofuran itself is classified as a potential carcinogen (Category 1B) and is suspected of causing organ damage through prolonged or repeated exposure.[1][2] Studies on various benzofuran derivatives have revealed a range of toxicological concerns, including cytotoxicity, potential hepatotoxicity, and psychoactive effects similar to amphetamines in some analogues.[3][4][5] Some halogenated derivatives have shown selective toxicity towards cancer cell lines, indicating potent biological activity.[6] Given these findings, the benzofuran portion of the target molecule necessitates stringent controls to prevent inhalation, ingestion, and skin contact.
-
The Carbamate Functional Group: Carbamate-class compounds are widely known for their potential to inhibit cholinesterase, an enzyme critical for nervous system function.[7] This mode of action means that exposure, particularly through skin absorption or inhalation, can pose a significant health risk.[8] Therefore, the use of chemical-resistant gloves and appropriate respiratory protection is a standard and critical precaution when handling carbamate insecticides and related laboratory chemicals.[7]
Based on this composite analysis, tert-butyl N-(1-benzofuran-3-yl)carbamate must be treated as a potentially carcinogenic and toxic substance with a risk of dermal absorption.
Recommended Personal Protective Equipment (PPE)
The following PPE is mandatory for all procedures involving tert-butyl N-(1-benzofuran-3-yl)carbamate. Engineering controls, primarily a certified chemical fume hood, are the first and most critical line of defense.
| PPE Category | Specification | Rationale |
| Primary Engineering Control | Certified Chemical Fume Hood | All handling of the solid compound and its solutions must be performed within a fume hood to minimize inhalation exposure. |
| Eye and Face Protection | Chemical safety goggles meeting EN166 (EU) or ANSI Z87.1 (US) standards. A full-face shield should be worn over goggles during procedures with a high splash risk (e.g., large-volume transfers, reaction quenching). | Protects against accidental splashes of the compound or solvents, which could cause serious eye damage.[9] |
| Hand Protection | Chemical-resistant nitrile or neoprene gloves. Double-gloving is strongly recommended. | Prevents dermal absorption, a key risk associated with carbamates.[7][10] Gloves must be inspected before use and changed immediately upon contamination. |
| Body Protection | A buttoned, long-sleeved laboratory coat. A chemical-resistant apron or disposable coveralls should be worn for larger-scale work or when there is a significant risk of splashes. | Provides a barrier against skin contact. Contaminated clothing should be removed immediately and decontaminated before reuse.[9] |
| Respiratory Protection | Not required when working exclusively within a certified and properly functioning chemical fume hood. For spill cleanup or if aerosol/dust generation outside a fume hood is unavoidable, a NIOSH-approved respirator with P100 (particulate) and organic vapor cartridges is required. | Protects against inhalation of the potentially carcinogenic benzofuran moiety.[1][2] |
Procedural Protocols: Ensuring Safe Execution
Adherence to standardized procedures for donning, doffing, and handling is critical to minimize the risk of exposure.
PPE Selection and Use Workflow
The following diagram outlines the decision-making process for ensuring adequate protection when working with tert-butyl N-(1-benzofuran-3-yl)carbamate.
Caption: Logical workflow for PPE selection, use, and disposal.
Step-by-Step Donning and Doffing
Donning (Putting On) Sequence:
-
Body Protection: Don lab coat or coveralls, ensuring complete coverage.
-
Inner Gloves: Don the first pair of nitrile gloves.
-
Eye/Face Protection: Don safety goggles. If required, place the face shield over the goggles.
-
Outer Gloves: Don the second pair of gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.
Doffing (Taking Off) Sequence: This sequence is designed to prevent contact with contaminated surfaces.
-
Outer Gloves: Remove the outer, most contaminated pair of gloves. Peel them off without touching the outside with your bare skin, turning them inside-out. Dispose of them in the designated hazardous waste container.
-
Body Protection: Remove the lab coat or coveralls by rolling it down and away from your body, turning it inside-out to contain any surface contamination.
-
Eye/Face Protection: Remove the face shield and/or goggles from the back.
-
Inner Gloves: Remove the final pair of gloves, again without touching the outside surface.
-
Hygiene: Wash hands thoroughly with soap and water.[10]
Spill and Disposal Plans
Spill Response
-
Small Spills (inside a fume hood):
-
Alert others in the immediate area.
-
Wearing your full PPE, absorb the spill with a chemical absorbent pad or material.
-
Wipe the area clean with a suitable solvent, followed by soap and water.
-
Collect all contaminated materials in a sealed bag for hazardous waste disposal.[9]
-
-
Large Spills or Spills Outside a Fume Hood:
-
Evacuate the area immediately.
-
Alert laboratory management and safety personnel.
-
Prevent entry to the area.
-
Follow your institution's established emergency procedures.
-
Waste Disposal
All materials contaminated with tert-butyl N-(1-benzofuran-3-yl)carbamate must be treated as hazardous chemical waste.
-
Solid Waste: This includes contaminated gloves, absorbent pads, and disposable lab coats. Collect in a clearly labeled, sealed hazardous waste container.
-
Chemical Waste: Unused material and reaction waste must be collected in a compatible, sealed, and clearly labeled hazardous waste container.
-
Consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[10][11]
References
- Taylor & Francis. (n.d.). Patterns of presentation and clinical features of toxicity after reported use of ([2-aminopropyl]-2,3-dihydrobenzofurans), the 'benzofuran' compounds. A report from the United Kingdom National Poisons Information Service.
- PubMed. (2017, March 15). Cytotoxic effects of psychotropic benzofuran derivatives, N-methyl-5-(2-aminopropyl)benzofuran and its N-demethylated derivative, on isolated rat hepatocytes.
- BenchChem. (n.d.). Personal protective equipment for handling Methyl carbamate-d3.
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- MDPI. (2019, April 18). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
